molecular formula C11H18N2 B13270041 1-(Pyridin-4-YL)hexan-1-amine

1-(Pyridin-4-YL)hexan-1-amine

Cat. No.: B13270041
M. Wt: 178.27 g/mol
InChI Key: DDBAHZBMYJZLGA-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)hexan-1-amine is an organic compound that features a pyridine ring attached to a hexylamine chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and hexylamine, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-YL)hexan-1-amine typically involves the reaction of pyridine derivatives with hexylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product, thus optimizing reaction time and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-4-YL)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)hexan-1-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(Pyridin-4-yl)pyridin-4-amine
  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness: 1-(Pyridin-4-YL)hexan-1-amine is unique due to its combination of a pyridine ring and a hexylamine chain, which imparts distinct chemical and biological properties. Compared to other pyridine derivatives, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-pyridin-4-ylhexan-1-amine

InChI

InChI=1S/C11H18N2/c1-2-3-4-5-11(12)10-6-8-13-9-7-10/h6-9,11H,2-5,12H2,1H3

InChI Key

DDBAHZBMYJZLGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=NC=C1)N

Origin of Product

United States

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